molecular formula C19H18N4O B2790682 (E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 1164536-78-0

(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B2790682
CAS No.: 1164536-78-0
M. Wt: 318.38
InChI Key: XHYJRJMAYWZGIJ-BUHFOSPRSA-N
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Description

(E)-3-((2-Ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a benzimidazole-based acrylonitrile derivative characterized by an (E)-configured α,β-unsaturated nitrile core. The compound features a 1-methyl-benzimidazole moiety linked to the acrylonitrile scaffold and an ethoxyphenylamino substituent at the β-position.

Properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-3-24-18-11-7-5-9-16(18)21-13-14(12-20)19-22-15-8-4-6-10-17(15)23(19)2/h4-11,13,21H,3H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYJRJMAYWZGIJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the benzimidazole derivative with 2-ethoxyaniline under suitable conditions.

    Formation of the acrylonitrile group: The final step involves the reaction of the intermediate with acrylonitrile in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: (E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole-acrylonitrile derivatives, which exhibit structural diversity through variations in substituents on the aryl or heteroaryl groups. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name/ID Substituents Key Structural Features Melting Point (°C) Yield (%) Synthesis Method Reference
(E)-3-((2-Ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (Target Compound) 2-ethoxyphenylamino, 1-methyl-benzimidazole Ethoxy group (electron-donating), methyl-benzimidazole Not reported N/A Likely Knoevenagel condensation Inferred
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile 4-nitrophenyl Nitro group (strong electron-withdrawing) Not reported N/A Condensation of aldehyde and acetonitrile
(E)-3-(1-(3-((4-Bromophenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid (6g) 4-bromophenylamino, carboxylic acid Bromo substituent, carboxylic acid functionality 192–194 48.0 Amide coupling and cyclization
(2E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]acrylonitrile 4-bromophenyl-furyl Furyl heterocycle, bromophenyl Not reported N/A Aldol-like condensation
2-(1,3-Benzothiazol-2-yl)-3-[4-(N-methyl,N-ethoxyamino)phenyl]acrylonitrile Benzothiazole core, N-methyl/N-ethoxyamino Benzothiazole instead of benzimidazole, tertiary amine Not reported N/A Piperidine-catalyzed condensation

Key Observations:

Substituent Impact on Physicochemical Properties:

  • Electron-donating groups (e.g., ethoxy in the target compound) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro in ).
  • Bulky substituents (e.g., bromophenyl-furyl in ) may reduce crystallinity, as seen in lower melting points for brominated analogs (e.g., 192–194°C for 6g vs. 215–217°C for methoxy-substituted 6e ).

Synthetic Yields:

  • Yields for benzimidazole-acrylonitrile derivatives typically range from 48–59% , influenced by steric hindrance and electronic effects of substituents. The target compound’s ethoxy group may offer moderate yields due to balanced electronic effects.

Benzimidazole derivatives are often prioritized for kinase inhibition studies .

Spectroscopic and Crystallographic Comparisons

  • NMR Trends: Benzimidazole protons typically resonate at δ 7.2–8.5 ppm, while acrylonitrile protons appear as singlets near δ 8.0–8.5 ppm . The ethoxy group’s protons in the target compound would likely split into a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂) .
  • X-ray Data: Analogous compounds (e.g., ) exhibit planar geometries around the acrylonitrile core, with bond lengths consistent with conjugation (C=C: ~1.35–1.40 Å; C≡N: ~1.15 Å). Intramolecular hydrogen bonds (e.g., N–H⋯O in ) may stabilize the (E)-configuration in the target compound.

Biological Activity

(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This review synthesizes available data on its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific sources.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes an acrylonitrile moiety linked to a benzimidazole derivative and an ethoxyphenyl group. The synthesis typically involves the condensation of appropriate precursors, leading to the formation of the desired product with significant yields. The general synthetic route involves reactions that can be optimized for higher efficiency and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown promising activity against Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus20
Escherichia coli40
Klebsiella pneumoniae30

These results indicate that the compound possesses significant antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal species. Research indicates that it exhibits effective inhibition against Fusarium oxysporum, a common plant pathogen.

Table 2: Antifungal Activity

Fungal SpeciesMIC (µg/mL)
Fusarium oxysporum25
Candida albicans30

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that the benzimidazole moiety plays a crucial role in its bioactivity, potentially through interactions with DNA or enzymes involved in cellular processes.

Case Studies

A notable case study involved testing the compound's efficacy in vitro against multi-drug resistant strains. In this study, this compound was compared with standard antibiotics. The results indicated that it could serve as a potential alternative treatment for infections caused by resistant bacteria.

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